1-Methyl-1H-indazole-6-carbaldehyde
Description
Overview of Indazole-Containing Compounds in Drug Discovery and Development
Indazole derivatives are a significant class of compounds in the realm of drug discovery and development. pnrjournal.com Their versatile biological activities and presence in a number of approved drugs underscore their therapeutic potential.
Significance of the Indazole Core in Medicinal Chemistry
The indazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a privileged structure in medicinal chemistry. pnrjournal.comnih.gov Though derivatives of indazole are rarely found in nature, synthetic versions exhibit a vast array of pharmacological activities, including anti-inflammatory, antitumor, anti-HIV, antiarrhythmic, antibacterial, and antifungal properties. nih.govnih.govresearchgate.net This wide range of biological functions has made the indazole nucleus a focal point for the development of new drugs. researchgate.net
The significance of the indazole core is highlighted by its presence in several FDA-approved medications. For instance, Niraparib is an anticancer drug used for treating various cancers including ovarian and breast cancer. nih.govnih.govPazopanib and Axitinib are tyrosine kinase inhibitors employed in the treatment of renal cell carcinoma. pnrjournal.comnih.govrsc.org Other examples include Benzydamine , used as an anti-inflammatory agent, and Granisetron , a 5-HT3 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting. pnrjournal.comnih.gov
| Drug Name | Therapeutic Use |
| Niraparib | Anticancer (Ovarian, Breast) nih.govnih.gov |
| Pazopanib | Tyrosine Kinase Inhibitor (Renal Cell Carcinoma) pnrjournal.comnih.gov |
| Axitinib | Tyrosine Kinase Inhibitor (Renal Cell Carcinoma) pnrjournal.comrsc.org |
| Benzydamine | Anti-inflammatory pnrjournal.comnih.gov |
| Granisetron | Antiemetic pnrjournal.comnih.gov |
Prevalence of Nitrogen-Containing Heterocycles in Bioactive Molecules
Nitrogen-containing heterocycles are fundamental building blocks in the design of bioactive compounds. nih.gov Statistical analyses of approved drugs reveal their remarkable prevalence. Approximately 60% of unique small-molecule drugs approved by the FDA contain a nitrogen-based heterocycle. rsc.orgnih.gov Furthermore, it is estimated that over 85% of all biologically active compounds are heterocyclic, with nitrogen-containing rings being the most frequent. rsc.orgnih.govmdpi.com
The widespread presence of these structures in pharmaceuticals can be attributed to several key factors. Nitrogen atoms can form hydrogen bonds, which is crucial for the interaction of molecules with biological targets like DNA and enzymes. rsc.orgnih.govmdpi.com This ability to interact with biological macromolecules, combined with their inherent stability, makes them ideal scaffolds for drug development. rsc.orgnih.gov These heterocycles are also core components of many natural products with medicinal properties, including alkaloids, vitamins, and antibiotics. nih.govmdpi.com
Positioning of 1-Methyl-1H-indazole-6-carbaldehyde as a Versatile Intermediate
This compound is primarily valued as a versatile intermediate in synthetic organic chemistry. Its structure, featuring the stable 1-methyl-indazole core and a reactive aldehyde group, makes it a valuable precursor for creating a diverse range of more complex indazole derivatives. evitachem.com The aldehyde functional group at the 6-position allows for a variety of chemical transformations, such as oxidation to a carboxylic acid, reduction to an alcohol, or participation in condensation and coupling reactions. This reactivity enables chemists to introduce a wide array of functional groups and build larger molecular architectures, which is a critical aspect of drug discovery programs aimed at developing new kinase inhibitors and other therapeutic agents. rsc.orgrsc.org
Aromaticity and Tautomerism of the Indazole System
To fully grasp the chemical reactivity and utility of indazole derivatives, it is essential to understand their aromaticity and tautomerism. researchgate.net Indazole is a ten-π electron aromatic system. nih.gov The indazole ring can exist in different tautomeric forms, which arise from the migration of a proton between the two nitrogen atoms in the pyrazole ring, a phenomenon known as annular tautomerism. researchgate.netresearchgate.net
1H-Indazole vs. 2H-Indazole Tautomerism and Stability
Indazole primarily exists in two tautomeric forms: 1H-indazole and 2H-indazole. nih.govnih.gov A third, non-aromatic tautomer, 3H-indazole, is much less common. chemicalbook.com The 1H-indazole tautomer, which has a benzenoid structure, is thermodynamically more stable than the 2H-indazole tautomer, which has a quinonoid structure. nih.govresearchgate.netresearchgate.net The greater stability of the 1H form is attributed to its higher degree of aromaticity. researchgate.net
Theoretical calculations and experimental studies have confirmed the predominance of the 1H tautomer in the gas phase, in solution, and in the solid state. nih.gov The energy difference between the two tautomers has been calculated, with the 1H tautomer being more stable by approximately 2.3 to 4.1 kcal/mol. chemicalbook.comrsc.org While the 1H tautomer is thermodynamically favored, the 2H isomer is often kinetically favored in alkylation reactions. nih.gov
| Tautomer | Common Name | Structural Feature | Relative Stability |
| 1H-Indazole | Indazole | Benzenoid | More stable (Thermodynamic product) nih.govnih.gov |
| 2H-Indazole | Isoindazole | Quinonoid | Less stable (Kinetic product) nih.govnih.gov |
Influence of Methylation at the 1-Position
The methylation of the indazole ring can occur at either the N-1 or N-2 position, and the outcome is often influenced by the reaction conditions. rsc.orgrsc.org The introduction of a methyl group at the N-1 position, as seen in this compound, "locks" the molecule into the more stable 1H-tautomeric form. This prevents tautomerization and provides a fixed, stable scaffold for further chemical modifications. acs.org
The stability of the 1-methylated indazole is greater than its 2-methylated counterpart. The free energy of 1-methylindazole (B79620) is 3.2 kcal/mol lower (more stable) than that of 2-methylindazole. chemicalbook.com This inherent stability is an important feature, as it ensures that subsequent reactions on the aldehyde group or the benzene ring proceed from a well-defined and predictable starting material. The presence of the methyl group at the N-1 position thus enhances the utility of this compound as a reliable building block in multi-step syntheses.
Structure
3D Structure
Properties
IUPAC Name |
1-methylindazole-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-11-9-4-7(6-12)2-3-8(9)5-10-11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMQGPATHPKGOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C=O)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653303 | |
| Record name | 1-Methyl-1H-indazole-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092351-51-3 | |
| Record name | 1-Methyl-1H-indazole-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 1 Methyl 1h Indazole 6 Carbaldehyde
Synthetic Routes to the Indazole Core
The construction of the bicyclic indazole system is a cornerstone of heterocyclic chemistry. Various approaches have been developed to assemble this important scaffold.
Annulation Reactions for Indazole Formation.benchchem.com
Annulation, or ring-forming, reactions are a direct and common method for constructing the indazole core. These reactions typically involve the condensation of a hydrazine (B178648) derivative with a suitably substituted benzene (B151609) precursor, leading to the formation of the pyrazole (B372694) ring fused to the benzene ring.
A key synthetic route to 1-methyl-1H-indazole derivatives involves the reaction of a substituted benzaldehyde (B42025) with methylhydrazine. For the synthesis of a 6-substituted-1-methyl-1H-indazole, a common starting material is a 2-halobenzaldehyde. For instance, the synthesis of 6-bromo-1-methylindazole, a precursor to 1-Methyl-1H-indazole-6-carbaldehyde, commences with 2-fluoro-4-bromobenzaldehyde and methylhydrazine. The choice of a fluorine atom at the ortho position facilitates the nucleophilic aromatic substitution by the hydrazine.
The subsequent conversion of the bromo-substituted indazole to the desired carbaldehyde can be achieved through a multi-step process involving the introduction of a carboxylate group followed by hydrolysis and oxidation. Reagents for the introduction of the carboxylate group include methyl formate (B1220265) in the presence of a palladium catalyst.
| Starting Material | Reagent(s) | Intermediate/Product |
| 2-fluoro-4-bromobenzaldehyde | Methylhydrazine | 6-bromo-1-methylindazole |
| 6-bromo-1-methylindazole | Methyl formate, Palladium catalyst | Methyl 1-methyl-1H-indazole-6-carboxylate |
| Methyl 1-methyl-1H-indazole-6-carboxylate | Sodium hydroxide (B78521) | 1-Methyl-1H-indazole-6-carboxylic acid |
The annulation reaction to form 6-bromo-1-methylindazole is typically carried out in a polar aprotic solvent such as N,N-dimethylacetamide (DMA), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) to ensure the solubility of the reactants. The reaction is facilitated by a base, with options including potassium carbonate, cesium carbonate, or triethylamine. These conditions are generally mild and allow for controlled reaction progress, leading to yields of up to 85%. A significant advantage of this method is the selective methylation at the 1-position of the indazole ring, which minimizes the formation of hard-to-separate isomeric impurities.
The subsequent carbonylation to form the methyl ester is performed in methanol (B129727) under a carbon monoxide atmosphere at elevated pressure (around 4.5 MPa) and temperature (approximately 100°C) for about 15 hours. Hydrolysis of the ester to the carboxylic acid is then achieved using sodium hydroxide in aqueous methanol, with the reaction initially cooled to 5°C and then allowed to warm to 25°C for 15-20 hours, resulting in a yield of around 71%. This extended reaction time is optimized to ensure complete conversion while preventing degradation of the product.
| Reaction Step | Solvent | Catalyst/Base | Temperature | Time | Yield |
| Annulation | DMA, DMF, or DMSO | K₂CO₃, Cs₂CO₃, or Et₃N | Mild | - | Up to 85% |
| Carbonylation | Methanol | Palladium complex | ~100°C | ~15 hours | - |
| Hydrolysis | Aqueous Methanol | Sodium hydroxide | 5°C to 25°C | 15-20 hours | ~71% |
Palladium-Mediated Oxidative Benzannulation.
A modern approach to indazole synthesis involves the palladium-catalyzed oxidative benzannulation of pyrazoles with internal alkynes. This method allows for the construction of the benzene ring onto a pre-existing pyrazole core. A catalytic amount of palladium(II) acetate, in conjunction with a stoichiometric oxidant like copper(II) acetate, facilitates the reaction. nih.gov This strategy is convergent and offers a way to modify the photochemical properties of the resulting benzo-fused diazoles by varying the substituents on the benzene ring. nih.gov The reaction typically proceeds at elevated temperatures, around 120°C. nih.gov
Diazotization Reactions for Indazole-3-carboxylic Acid Derivatives.chemicalbook.com
Diazotization reactions provide a classical and effective route to certain indazole derivatives. For instance, 1H-indazole-3-carboxylic acid can be prepared from the ring opening of isatin (B1672199) in an aqueous alkali to yield aminophenylglyoxylic acid. chemicalbook.com This intermediate then undergoes diazotization followed by reductive cyclization to form the indazole-3-carboxylic acid. chemicalbook.com Another approach involves the diazotization of o-toluidine (B26562) with sodium nitrite (B80452) in acetic acid at room temperature, which leads to ring closure involving the methyl group to produce 1H-indazole. chemicalbook.com These methods highlight the versatility of diazotization in forming the indazole ring system from readily available anilines.
A more direct conversion of ortho-aminobenzacetamides and ortho-aminobenzacetates to the corresponding 1H-indazole-3-carboxylic acid derivatives can be achieved using diazotization reagents. This method is noted for its operational simplicity, mild reaction conditions, rapid reaction rates, and high yields.
Metal-Free Catalyzed Processes for 1H-Indazoles.benchchem.comnih.gov
In an effort to develop more sustainable synthetic methods, metal-free approaches to indazole synthesis have gained attention. One such method involves the synthesis of 1H-indazoles from o-aminobenzoximes. nih.gov This reaction proceeds through the selective activation of the oxime group in the presence of an amino group, using methanesulfonyl chloride and triethylamine. nih.gov The reaction is conducted under extremely mild conditions, typically between 0 and 23°C, and can be scaled up. nih.gov This method avoids the use of heavy metals and provides good to excellent yields of the desired 1H-indazoles. nih.gov The concentration and stoichiometry of the reagents are critical factors that determine the yield and purity of the indazole product. Another metal-free synthesis involves the condensation of o-fluorobenzaldehydes with excess hydrazine, although this method is somewhat limited in scope.
Introduction of the Carbaldehyde Functionality at the 6-Position
The introduction of a carbaldehyde group at the 6-position of 1-methyl-1H-indazole is a critical transformation for the synthesis of more complex derivatives. This can be accomplished through multi-step sequences involving carboxylate intermediates or by direct formylation reactions.
Indirect Synthesis via Carboxylate Precursors
An established route to this compound involves a three-step sequence starting from a carboxylate precursor. This method provides a reliable, albeit longer, pathway to the target aldehyde.
The synthesis often begins with the formation of a suitable indazole ester. For instance, methyl 1-methyl-1H-indazole-6-carboxylate can be synthesized, which then serves as the precursor for the subsequent reduction and oxidation steps. Palladium-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, are instrumental in constructing the indazole core itself from readily available starting materials, which can then be functionalized. nih.gov These catalytic methods are highly efficient for forming carbon-carbon bonds. nih.gov
The ester functionality of methyl 1-methyl-1H-indazole-6-carboxylate is reduced to a primary alcohol, yielding (1-methyl-1H-indazol-6-yl)methanol. This reduction can be achieved using standard reducing agents like lithium aluminum hydride or sodium borohydride (B1222165).
The final step in this indirect synthesis is the oxidation of the primary alcohol, (1-methyl-1H-indazol-6-yl)methanol, to the desired aldehyde, this compound. The Dess-Martin periodinane (DMP) oxidation is a particularly effective method for this transformation. wikipedia.orgresearchgate.net DMP is a hypervalent iodine reagent that offers mild reaction conditions, high selectivity for the oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids, and a straightforward workup. wikipedia.orgchemistrysteps.com The reaction is typically carried out in chlorinated solvents like dichloromethane (B109758) at room temperature and is completed relatively quickly. wikipedia.org The rate of the Dess-Martin oxidation can even be accelerated by the presence of water. wikipedia.org
| Reaction Step | Starting Material | Reagent(s) | Product |
| Esterification | 1-Methyl-1H-indazole | Not specified in provided text | Methyl 1-methyl-1H-indazole-6-carboxylate |
| Reduction | Methyl 1-methyl-1H-indazole-6-carboxylate | Lithium aluminum hydride or Sodium borohydride | (1-methyl-1H-indazol-6-yl)methanol |
| Oxidation | (1-methyl-1H-indazol-6-yl)methanol | Dess-Martin Periodinane (DMP) | This compound |
Regioselective Formylation Methods (e.g., Vilsmeier-Haack Reaction for Fluorinated Analogs)
Direct formylation of the indazole ring system presents a more direct route to the target aldehyde. The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heteroaromatic compounds. ijpcbs.comcambridge.orgwikipedia.orgorganic-chemistry.org The reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), to introduce a formyl group onto the aromatic ring. ijpcbs.comwikipedia.org While the Vilsmeier-Haack reaction is a powerful tool, achieving regioselectivity can be a challenge in substituted indazoles.
For certain fluorinated indazole analogs, a directed metalation-formylation sequence has been developed. researchgate.net This approach offers an alternative to the traditional Vilsmeier-Haack reaction and can provide improved regioselectivity. researchgate.net
The regiochemical outcome of electrophilic substitution reactions on the indazole ring, such as formylation, is governed by a combination of electronic and steric factors. nih.govresearchgate.net The presence of electron-withdrawing groups on the indazole nucleus can direct incoming electrophiles to specific positions. For example, studies on the N-alkylation of substituted indazoles have shown that electron-withdrawing groups at the C7 position can lead to excellent N-2 regioselectivity. nih.gov
Computational Studies for Mechanistic Insights
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity and regioselectivity of indazole derivatives. DFT calculations, often at the B3LYP/6-31G* level, are employed to analyze electron density and model transition states. These theoretical studies provide crucial insights into reaction barriers and help elucidate reaction mechanisms. nih.gov
For instance, in the context of indazole alkylation, computational modeling can predict the likelihood of methylation at the N1 versus the N2 position. The methyl group at the N1 position in this compound is significant as it prevents tautomerization to the 2H-indazole form and reduces the electron density at the N2 position. Theoretical calculations have shown that the 1H-tautomer of indazole is generally more stable than the 2H-tautomer. nih.gov Specifically, B3LYP/6-311++G(d,p) calculations indicated that the 1-substituted isomer is more stable than the 2-substituted isomer by 20 kJ·mol⁻¹. nih.gov This type of computational analysis is vital for optimizing synthetic routes to favor the desired isomer.
Chemical Reactivity and Derivatization of this compound
The chemical reactivity of this compound is largely dictated by the aldehyde functional group, which is an electrophilic center enabling a variety of transformations. The indazole ring itself can also participate in certain reactions, although the aldehyde group is the primary site of reactivity for derivatization.
Oxidation Reactions to Carboxylic Acids
The aldehyde moiety of this compound can be readily oxidized to the corresponding carboxylic acid, 1-Methyl-1H-indazole-6-carboxylic acid. This transformation is a common step in the synthesis of many indazole-based compounds.
An alternative pathway to obtain 1-Methyl-1H-indazole-6-carboxylic acid involves the hydrolysis of its methyl ester, methyl 1-methyl-1H-indazole-6-carboxylate. This reaction is typically carried out under basic conditions. A common procedure involves treating the methyl ester with sodium hydroxide in aqueous methanol. The reaction is often initiated at a low temperature (e.g., 5°C) and then allowed to warm to room temperature over several hours to ensure complete conversion. Following the reaction, a standard workup procedure involving concentration, washing with an organic solvent like methyl tert-butyl ether, and acidification to a pH of 2 with an acid such as 2M HCl affords the desired carboxylic acid in high purity and good yield (around 71%).
| Reaction | Substrate | Reagents | Conditions | Yield |
| Hydrolysis | Methyl 1-methyl-1H-indazole-6-carboxylate | Sodium hydroxide, aq. methanol | 5°C to 25°C, 15-20 hours | ~71% |
Reduction Reactions to Alcohols
The aldehyde group of this compound can be reduced to a primary alcohol, (1-Methyl-1H-indazol-6-yl)methanol. uni.lu This reduction is a fundamental transformation that provides access to a different class of indazole derivatives. Standard reducing agents are effective for this purpose. For example, a method involving LiAlH₄ followed by a water quench and subsequent treatment with MnO₂ in dichloromethane has been reported to yield the alcohol in 85% yield.
| Reaction | Substrate | Reagents/Conditions | Product | Yield |
| Reduction | This compound | 1. LiAlH₄/H₂O 2. MnO₂, CH₂Cl₂ | (1-Methyl-1H-indazol-6-yl)methanol | 85% |
Condensation Reactions
The electrophilic aldehyde carbon of this compound is susceptible to nucleophilic attack, making condensation reactions a cornerstone of its chemistry. These reactions are widely used to build more complex molecular structures from the indazole core.
This compound readily undergoes condensation with primary amines and hydrazines (or hydrazides) to form imines and hydrazones, respectively. nih.govresearchgate.net These reactions typically proceed by refluxing the aldehyde with the amine or hydrazine derivative in a suitable solvent, often with acid catalysis. nih.govminarjournal.com The formation of the C=N double bond in these products is a key step in the synthesis of various biologically active compounds. minarjournal.com The resulting imines and hydrazones can serve as intermediates for further transformations or as final products themselves. For instance, hydrazones have been synthesized by reacting aromatic aldehydes with hydrazides, and these can be further cyclized to form other heterocyclic systems. researchgate.net Microwave-assisted synthesis has also been employed to accelerate the formation of hydrazones, often leading to excellent yields in shorter reaction times. minarjournal.comajrconline.org
| Reaction Type | Reactants | Product Type | General Conditions |
| Imine Formation | This compound, Primary Amine | Imine (Schiff Base) | Reflux in solvent, often with acid catalysis |
| Hydrazone Formation | This compound, Hydrazine/Hydrazide | Hydrazone | Reflux in solvent or microwave irradiation |
Nucleophilic Addition Reactions
The aldehyde functional group at the C6 position of this compound is a primary site for nucleophilic attack. This reactivity allows for a wide range of transformations to generate diverse molecular architectures. The electrophilicity of the aldehyde's carbonyl carbon makes it susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.
Key nucleophilic addition reactions include:
Reduction to Alcohols: The aldehyde can be readily reduced to the corresponding primary alcohol, (1-Methyl-1H-indazol-6-yl)methanol. This transformation is typically achieved with high efficiency using standard reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent.
Grignard and Organolithium Reactions: The addition of organometallic reagents, such as Grignard reagents (R-MgBr) or organolithium reagents (R-Li), to the aldehyde results in the formation of secondary alcohols. This reaction is a powerful method for creating new carbon-carbon bonds at the benzylic position. youtube.com
Wittig Reaction: The Wittig reaction provides a pathway to synthesize alkenes from the aldehyde. By reacting this compound with a phosphorus ylide (a Wittig reagent), the carbonyl oxygen is replaced with a carbon-carbon double bond, yielding 6-vinyl-1-methyl-1H-indazole derivatives. sciepub.com This method is highly versatile, allowing for the introduction of various substituted vinyl groups.
Reductive Amination: This reaction converts the aldehyde into an amine. It proceeds via the initial formation of an imine or enamine intermediate through reaction with a primary or secondary amine, which is then reduced in situ. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). organic-chemistry.org This one-pot procedure is a cornerstone of medicinal chemistry for introducing diverse amine functionalities.
The following table summarizes these key nucleophilic addition reactions.
| Reaction Type | Nucleophile/Reagent | Product Type | Example Product Name |
| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol | (1-Methyl-1H-indazol-6-yl)methanol |
| Grignard Reaction | Ethylmagnesium Bromide | Secondary Alcohol | 1-(1-Methyl-1H-indazol-6-yl)propan-1-ol |
| Wittig Reaction | Methyltriphenylphosphonium Bromide | Alkene | 1-Methyl-6-vinyl-1H-indazole |
| Reductive Amination | Benzylamine, NaBH₃CN | Secondary Amine | N-((1-Methyl-1H-indazol-6-yl)methyl)aniline |
Cross-Coupling Reactions
While this compound does not directly participate in standard palladium-catalyzed cross-coupling reactions, it serves as a precursor to substrates that do. The aldehyde group can be transformed into a halide or triflate, or halogen atoms can be introduced elsewhere on the indazole ring to enable powerful C-C and C-N bond-forming reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. These reactions are fundamental in synthesizing complex biaryl and substituted indazole structures. chim.itmdpi.com
A common strategy involves the conversion of a related amino-indazole to a bromo-indazole via a Sandmeyer-type reaction, which can then be used in cross-coupling. Alternatively, direct halogenation of the indazole ring is a viable route. nih.gov For instance, a 6-bromo-1-methyl-1H-indazole derivative can undergo a Suzuki-Miyaura coupling with a variety of boronic acids to introduce aryl or heteroaryl substituents at the C6-position. ias.ac.in
Similarly, the Heck reaction can be employed to couple a halo-indazole with an alkene, creating a new carbon-carbon double bond. organic-chemistry.orgwikipedia.org This provides access to stilbene-like derivatives and other unsaturated systems.
The table below illustrates potential cross-coupling reactions on a suitably functionalized 1-methyl-indazole precursor.
| Reaction Name | Precursor Required | Coupling Partner | Catalyst/Base | Product Type |
| Suzuki-Miyaura Coupling | 6-Bromo-1-methyl-1H-indazole | Phenylboronic Acid | Pd(PPh₃)₄ / Na₂CO₃ | 1-Methyl-6-phenyl-1H-indazole |
| Heck Coupling | 6-Iodo-1-methyl-1H-indazole | Styrene | Pd(OAc)₂ / Et₃N | 1-Methyl-6-styryl-1H-indazole |
| Buchwald-Hartwig Amination | 6-Bromo-1-methyl-1H-indazole | Aniline | Pd₂(dba)₃, BINAP / NaOtBu | N-phenyl-1-methyl-1H-indazol-6-amine |
Electrophilic Substitution on the Indazole Ring
The indazole ring is an aromatic system that can undergo electrophilic substitution reactions, although its reactivity is influenced by the fusion of the benzene and pyrazole rings. In this compound, the regiochemical outcome of such reactions is dictated by the combined electronic effects of the N1-methyl group, the pyrazole ring itself, and the C6-carbaldehyde group.
The pyrazole ring is generally electron-rich, but the specific position of attack for electrophiles can vary. For 1H-indazoles, the C3 position is often susceptible to electrophilic attack. chim.it However, the substituents on the benzene ring play a crucial role. The C6-carbaldehyde is an electron-withdrawing group and acts as a deactivating, meta-directing group for electrophilic aromatic substitution on the benzene ring. This would direct incoming electrophiles to the C5 and C7 positions. The N1-methyl group, being part of the pyrazole moiety, primarily influences the reactivity of the heterocyclic part of the scaffold.
Common electrophilic substitution reactions include:
Nitration: Treatment with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro (NO₂) group onto the ring. libretexts.org Given the directing effects, nitration would be expected to occur at the C3, C5, or C7 positions. The precise location depends on the reaction conditions and the relative strengths of the directing groups. researchgate.net
Halogenation: Introduction of a halogen (e.g., Br, Cl) can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). chim.itthieme-connect.de The C3 position is a common site for halogenation on the 1H-indazole core.
The table below outlines potential outcomes for electrophilic substitution on the 1-Methyl-1H-indazole ring system.
| Reaction Type | Reagent | Potential Product Position | Example Product Name |
| Nitration | HNO₃ / H₂SO₄ | C3, C5, or C7 | 1-Methyl-3-nitro-1H-indazole-6-carbaldehyde |
| Bromination | N-Bromosuccinimide (NBS) | C3 | 3-Bromo-1-methyl-1H-indazole-6-carbaldehyde |
Derivatization for Library Synthesis and Structure-Activity Relationship Studies
This compound is an exceptionally useful building block for the generation of chemical libraries aimed at drug discovery and structure-activity relationship (SAR) studies. researchgate.netresearchgate.net The aldehyde functionality serves as a versatile chemical handle that can be readily converted into a multitude of other functional groups, allowing for systematic structural modifications. This derivatization is crucial for exploring the chemical space around the indazole scaffold to optimize biological activity, selectivity, and pharmacokinetic properties. nih.govnih.govresearchgate.net
The chemical transformations described in the preceding sections form the basis for library synthesis. For example:
Amine Libraries: Reductive amination with a diverse panel of primary and secondary amines can rapidly generate a large library of N-substituted ((1-methyl-1H-indazol-6-yl)methyl)amines.
Alcohol Libraries: Reaction with a variety of Grignard or organolithium reagents produces a library of diverse secondary alcohols.
Alkene Libraries: The Wittig reaction, using a collection of different phosphorus ylides, can yield a library of substituted vinyl-indazoles.
Carboxamide Libraries: The aldehyde can be oxidized to the corresponding carboxylic acid (1-Methyl-1H-indazole-6-carboxylic acid). This acid can then be coupled with a library of amines using standard peptide coupling reagents (e.g., HATU, HOBt) to produce a vast array of indazole-6-carboxamides, a compound class that has been investigated for SAR in various therapeutic areas. nih.govnih.gov
This systematic derivatization allows medicinal chemists to probe how different substituents at the C6-position influence the interaction of the molecule with its biological target, a fundamental process in the development of new therapeutic agents. dundee.ac.ukfrontiersin.org
The following table illustrates the derivatization of the aldehyde for library synthesis.
| Initial Reaction | Subsequent Reaction | Reagent Library | Final Product Library |
| Reductive Amination | - | Diverse Amines (R¹R²NH) | N,N-Disubstituted-N-((1-methyl-1H-indazol-6-yl)methyl)amines |
| Grignard Reaction | - | Diverse Grignard Reagents (R-MgX) | 1-(1-Methyl-1H-indazol-6-yl)alkanols/diaryl methanols |
| Oxidation to Carboxylic Acid | Amide Coupling | Diverse Amines (R¹R²NH) | 1-Methyl-1H-indazole-6-carboxamides |
| Wittig Reaction | - | Diverse Phosphorus Ylides | 6-(Substituted vinyl)-1-methyl-1H-indazoles |
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for elucidating the precise molecular structure of 1-methyl-1H-indazole-6-carbaldehyde. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and chemical environment of each atom can be obtained.
¹H NMR Analysis of Methyl Protons and Aromatic Signals
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides distinct signals for the different types of protons within the molecule. Key resonances for this compound include the signal for the methyl group protons, which typically appears in the range of δ 3.97–4.25 ppm. The protons on the aromatic indazole ring resonate in the downfield region, generally between δ 7.65 and 8.47 ppm, reflecting their deshielded environment. The aldehyde proton gives a characteristic singlet peak further downfield.
For a related compound, 1-methyl-1H-indole-5-carbaldehyde, the aldehyde proton appears as a singlet at δ 10.03 ppm, the aromatic protons are observed between δ 6.65 and 8.15 ppm, and the methyl protons are found at δ 3.84 ppm. rsc.org
| Proton Type | This compound (ppm) | 1-Methyl-1H-indole-5-carbaldehyde (ppm) |
|---|---|---|
| Aldehyde (CHO) | - | 10.03 (s) |
| Aromatic (Ar-H) | 7.65 - 8.47 | 6.65 - 8.15 |
| Methyl (CH₃) | 3.97 - 4.25 | 3.84 (s) |
¹³C NMR Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For a similar compound, 1-methyl-1H-indole-5-carbaldehyde, the carbonyl carbon of the aldehyde group shows a characteristic signal at δ 192.7 ppm. rsc.org The carbons of the aromatic ring appear in the range of δ 103.4 to 140.1 ppm, while the methyl carbon resonates at δ 33.3 ppm. rsc.org The simplicity of ¹³C NMR spectra, often without complex splitting, makes it a powerful tool for confirming the carbon framework. researchgate.net
| Carbon Type | Chemical Shift (ppm) |
|---|---|
| Aldehyde (C=O) | 192.7 |
| Aromatic (Ar-C) | 103.4 - 140.1 |
| Methyl (CH₃) | 33.3 |
¹⁴N and ¹⁵N NMR for Tautomer Identification
Nitrogen-14 and Nitrogen-15 NMR can be instrumental in identifying tautomeric forms of indazole derivatives. semanticscholar.org However, in this compound, the presence of the methyl group at the N1 position prevents tautomerism to the 2H-indazole form. This structural lock simplifies the NMR analysis as only one tautomer is present. For related indazole compounds, the chemical shifts of the nitrogen atoms are distinct for the different isomers, aiding in their identification. semanticscholar.orgnih.gov For instance, in studies of (1H-indazol-1-yl)methanol derivatives, the ¹⁵N chemical shifts of N1 and N2 atoms were found to be very different between isomers. nih.gov
Solid-State CPMAS NMR for Structural Analysis
Solid-state Cross-Polarization Magic-Angle Spinning (CPMAS) NMR is a valuable technique for analyzing the structure of compounds in their solid form. This method can provide information about the molecular conformation and packing in the crystal lattice. While specific CPMAS NMR data for this compound is not widely published, studies on related N-substituted indazoles have demonstrated its utility. nih.gov For (1H-indazol-1-yl)methanol derivatives, CPMAS experiments have been used to determine the ¹³C and ¹⁵N chemical shifts in the solid state, which can sometimes be split due to crystal packing effects. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HR/MS)
High-Resolution Mass Spectrometry (HR/MS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule. For this compound, the monoisotopic mass is calculated to be 160.063663 g/mol . epa.gov HR/MS is used to confirm this molecular weight with high precision. For example, in the analysis of a related methyl ester, methyl 1-methyl-1H-indazole-6-carboxylate, the [M+H]⁺ ion was calculated at 191 and found experimentally at 191, confirming its molecular formula. Similarly, for 1-methyl-1H-indole-5-carbaldehyde, low-resolution mass spectrometry (LRMS) using electrospray ionization (ESI) determined the [M+H]⁺ ion at m/z 159.9, which is consistent with the calculated value of 160.1 for the molecular formula C₁₀H₉NO. rsc.org
| Compound | Ion | Calculated m/z | Found m/z |
|---|---|---|---|
| This compound | - | 160.063663 (Monoisotopic Mass) | - |
| Methyl 1-methyl-1H-indazole-6-carboxylate | [M+H]⁺ | 191 | 191 |
| 1-Methyl-1H-indole-5-carbaldehyde | [M+H]⁺ | 160.1 | 159.9 |
LC-MS Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that separates the components of a mixture and provides mass information for each component. While specific LC-MS data for this compound is available from various suppliers, detailed experimental parameters are often part of proprietary methods. rsc.orgambeed.com However, typical LC-MS analysis would confirm the molecular weight of the compound, which is 160.18 g/mol . The technique would show a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 161.07. rsc.orguni.lu
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of chemical compounds. For this compound, HPLC analysis is routinely used to ensure a high degree of purity, often specified as ≥95% or 97% by commercial suppliers. qtonics.comchemuniverse.comusbio.net This method separates the target compound from any impurities, and the relative peak area of the main component in the chromatogram corresponds to its purity level.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands that confirm its structure.
Key expected IR absorptions include:
Aromatic C-H Stretch: Peaks are expected in the region of 3100-3000 cm⁻¹, which is characteristic of C-H stretching in aromatic rings. vscht.cz
Aldehyde C-H Stretch: Two distinct, weaker bands are anticipated around 2850 cm⁻¹ and 2750 cm⁻¹, a hallmark of the C-H bond of an aldehyde group. pressbooks.publibretexts.org
Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected between 1705-1685 cm⁻¹. The position in this range is influenced by the aldehyde group being attached to an aromatic ring. vscht.czpressbooks.pub
Aromatic C=C Stretch: Absorptions in the 1600-1400 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the indazole ring system. vscht.cz
The following table summarizes the expected IR absorption frequencies for the key functional groups in this compound.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |
| Aldehyde C-H Stretch | ~2850 and ~2750 | Weak |
| Carbonyl (C=O) Stretch | 1705-1685 | Strong |
| Aromatic C=C Stretch | 1600-1400 | Medium to Weak |
Ultraviolet (UV) Spectroscopy for Aromatic System Analysis
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although no published crystal structure for this compound is currently available, data from closely related molecules like 1-methyl-1H-indazole provides valuable insights. nih.gov For instance, the crystal structure of 1-methyl-1H-indazole confirms the planarity of the bicyclic ring system. nih.gov It is expected that this compound would also exhibit a planar indazole core, with the methyl and aldehyde groups lying in or close to the plane of the ring system.
Predicted Collision Cross Section (CCS) Values
Collision Cross Section (CCS) is a measure of the shape and size of an ion in the gas phase, determined using ion mobility spectrometry (IMS). nih.gov While experimental CCS values are obtained through IMS-MS, computational methods can predict these values. nih.govkcl.ac.uk Predicted CCS values are useful for identifying unknown compounds by comparing experimental data with theoretical values. researchgate.net For this compound, predicted CCS values can be calculated for different adducts.
The table below presents the predicted CCS values for various adducts of a structural isomer, 3-methyl-1H-indazole-6-carbaldehyde, which are expected to be very similar to those for the 1-methyl isomer. uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 161.07094 | 130.2 |
| [M+Na]⁺ | 183.05288 | 141.9 |
| [M-H]⁻ | 159.05638 | 131.9 |
| [M+NH₄]⁺ | 178.09748 | 151.2 |
| [M+K]⁺ | 199.02682 | 137.9 |
| [M+H-H₂O]⁺ | 143.06092 | 123.9 |
These predicted values serve as a valuable reference for analytical studies involving ion mobility spectrometry. researchgate.net
Biological Activities and Pharmacological Investigations of 1 Methyl 1h Indazole 6 Carbaldehyde Derivatives
General Biological Activities of Indazole Derivatives
Indazole-based compounds are recognized for their diverse pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiparasitic properties. orientjchem.orgresearchgate.net These activities stem from the structural features of the indazole ring, which can interact with various biological targets. researchgate.net
Anticancer Properties
Indazole derivatives are prominent in oncology research, with several approved drugs, such as axitinib, pazopanib, and entrectinib, featuring this core structure. nih.govrsc.org These compounds often function as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival. rsc.org
Research has demonstrated the potent antiproliferative activity of various indazole derivatives against a range of human cancer cell lines. rsc.orgnih.gov For instance, a series of novel indazole derivatives showed significant growth inhibitory effects against breast, liver, and leukemia cancer cells. researchgate.netrsc.org Some compounds were found to induce apoptosis (programmed cell death) and inhibit cell migration and invasion, key processes in cancer metastasis. rsc.org
The mechanisms underlying the anticancer effects of indazole derivatives are multifaceted and include the inhibition of various kinases like fibroblast growth factor receptor (FGFR), aurora kinases, and Bcr-Abl. nih.gov Furthermore, some derivatives have been shown to inhibit indoleamine-2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion. nih.govnih.gov
Table 1: Anticancer Activity of Selected Indazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|---|
| 2f | 4T1 (Breast) | 0.23 - 1.15 | Induces apoptosis, inhibits proliferation and invasion | rsc.org |
| 11c, 11d | HEP3BPN 11 (Liver) | Not specified | Inhibits cell viability | researchgate.net |
| 6f, 6i, 6j, 6s | Various human cancer cell lines | 0.77 - 1.07 | Inhibits EGFR, CDK2, and c-Met; induces apoptosis | nih.gov |
| 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | Induces apoptosis and affects cell cycle | mdpi.com |
Antimicrobial Activity (Antibacterial, Antifungal)
Indazole derivatives have emerged as a promising class of antimicrobial agents. orientjchem.orgnih.gov They have demonstrated efficacy against a variety of bacterial and fungal strains, including those resistant to existing drugs. orientjchem.orgnih.gov
Studies have shown that certain N-methyl-3-aryl indazole derivatives exhibit significant inhibitory activity against bacteria such as Xanthomonas campestris and Bacillus megaterium. orientjchem.org The antimicrobial action of some indazoles is attributed to their ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication. nih.gov
In terms of antifungal activity, certain indazole derivatives have been found to be active against Candida albicans, a common cause of fungal infections in humans. nih.gov The development of dual antimicrobial and anti-inflammatory agents from the indazole scaffold is also an active area of research. mdpi.com
Table 2: Antimicrobial Activity of Selected Indazole Derivatives
| Compound | Microbial Strain | Zone of Inhibition (cm) / Activity | Reference |
|---|---|---|---|
| 5i, 5f, 5a | Xanthomonas campestris | 2.3, 2.2, 2.1 | orientjchem.org |
| 5j, 5a, 5h | Bacillus megaterium | 1.6, 1.5, 1.2 | orientjchem.org |
| 18, 23 | Candida albicans, Candida glabrata | In vitro growth inhibition | mdpi.com |
Anti-inflammatory Effects
The anti-inflammatory potential of indazole derivatives has been well-documented. researchgate.netnih.gov These compounds can mitigate inflammatory responses through various mechanisms, including the inhibition of key inflammatory mediators.
Several studies have shown that indazole derivatives can significantly reduce inflammation in animal models. nih.gov The anti-inflammatory action is often linked to the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. nih.govnih.gov Additionally, some indazoles have been found to suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), and exhibit free radical scavenging activity. nih.gov The structural similarity of indazoles to biological purines like adenine (B156593) and guanine (B1146940) may contribute to their ability to interact with biological systems and exert anti-inflammatory effects. researchgate.net
Antiparasitic Properties
Indazole derivatives have also been investigated for their activity against various parasites. orientjchem.orgresearchgate.net Research has indicated the potential of these compounds in combating parasitic diseases.
For example, certain 2H-indazole derivatives have demonstrated potent activity against the protozoan parasites Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, in some cases exceeding the efficacy of the standard drug metronidazole. mdpi.com Other studies have explored the use of N2-substituted benz[f]indazole-4,9-quinones as agents against parasites such as Trypanosoma spp., Leishmania spp., and Plasmodium spp. google.com
Enzyme Inhibition Studies
The ability of indazole derivatives to inhibit various enzymes is a cornerstone of their diverse pharmacological activities. nih.gov This inhibitory action is often the primary mechanism through which they exert their therapeutic effects.
Indazole-based compounds have been developed as inhibitors for a wide array of enzymes, including kinases, indoleamine-2,3-dioxygenase 1 (IDO1), and cholinesterases. nih.govnih.govresearchgate.net For instance, certain 1H-indazole derivatives have shown potent inhibition of the IDO1 enzyme, which is a target in cancer immunotherapy. nih.gov Other derivatives have been identified as selective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease. researchgate.netmonash.eduum.edu.my
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and differentiation of hematopoietic stem cells. nih.gov Mutations in the FLT3 gene are common in acute myeloid leukemia (AML) and lead to the constitutive activation of the kinase, driving cancer cell growth. nih.gov Consequently, FLT3 has become a significant therapeutic target in AML. nih.gov
Indazole derivatives have been successfully developed as potent inhibitors of FLT3. nih.govnih.gov These inhibitors can be classified as type I or type II, depending on whether they bind to the active or inactive conformation of the kinase. nih.gov Several indazole-based FLT3 inhibitors, such as midostaurin (B1676583) and gilteritinib, have been approved for the treatment of FLT3-mutated AML. youtube.com
Recent research has focused on developing novel indazole derivatives that can overcome drug resistance arising from secondary mutations in the FLT3 kinase domain. nih.gov For example, a series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (B126) and phenyl urea (B33335) derivatives have demonstrated strong inhibitory activity against both wild-type FLT3 and its resistant mutants. nih.gov
Table 3: FLT3 Inhibition by a Selected Indazole Derivative
| Compound | Target | IC50 (nM) | Cell Line | GI50 (nM) | Reference |
|---|---|---|---|---|---|
| 22f | FLT3 | 0.941 | MV4-11 (AML) | 0.26 | nih.gov |
| FLT3/D835Y | 0.199 | Ba/F3-FLT3-D835Y | 0.29 | nih.gov | |
| Ba/F3-FLT3-F691L | 2.87 | nih.gov |
Phosphoinositide 3-kinase δ (PI3Kδ) Inhibition
The indazole scaffold has been identified as a promising core structure for the development of potent and selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ), a key enzyme in B-cell malignancies and inflammatory diseases. Through a scaffold-hopping strategy, researchers have designed and synthesized a series of indazole derivatives. One study reported the development of 26 such derivatives, leading to the identification of a novel compound, 9x, which demonstrated significant isoform selectivity and potency. nih.govresearchgate.net This compound exhibited superior efficacy in hepatocellular carcinoma (HCC) cell lines and xenograft models when compared to existing drugs like Idelalisib and Sorafenib. researchgate.net The mechanism of action involves the robust suppression of the downstream AKT pathway, which in turn induces apoptotic cell death in HCC models. researchgate.net
Another research effort focused on optimizing indazole derivatives for the treatment of respiratory diseases via inhalation. This led to the discovery of clinical candidates that are highly selective for PI3Kδ over other related isoforms and have shown activity in animal models of Th2-driven lung inflammation.
Table 1: PI3Kδ Inhibitory Activity of Selected Indazole Derivatives
| Compound | Target | IC50 (nM) | Cell Line/Model | Therapeutic Area |
|---|---|---|---|---|
| 9x | PI3Kδ | Data not specified | Hepatocellular Carcinoma (HCC) | Cancer |
Nitric Oxide Synthase (NOS) Inhibition
Certain substituted indazoles have been evaluated as inhibitors of nitric oxide synthases (NOS). A study on a series of 7-substituted indazoles found that 1H-indazole-7-carbonitrile was as potent as 7-nitro-1H-indazole, showing a preference for constitutive NOS over inducible NOS. In contrast, 1H-indazole-7-carboxamide was slightly less potent but demonstrated selectivity for neuronal NOS. Further modification, such as the introduction of a bromine atom at the C3 position of 1H-indazole-7-carbonitrile, resulted in a tenfold increase in inhibitory effects. The inhibition of NO formation by these compounds appears to be competitive with respect to both the substrate and the cofactor tetrahydrobiopterin.
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition
The indazole nucleus is a key pharmacophore in the design of epidermal growth factor receptor (EGFR) kinase inhibitors, which are crucial in cancer therapy. Structure-guided drug design has led to the synthesis of 1H-indazole derivatives with potent inhibitory activity against EGFR. One such derivative displayed strong potency against both the T790M mutant and wild-type EGFR, with IC50 values of 5.3 nM and 8.3 nM, respectively.
Fibroblast Growth Factor Receptor (FGFR) Kinase Inhibition
Derivatives of 1H-indazole have been identified as potent inhibitors of fibroblast growth factor receptor (FGFR) kinases, which are implicated in various cancers. Fragment-based virtual screening and subsequent optimization have led to the discovery of highly potent FGFR1 inhibitors. For instance, an indazole derivative, compound 9u, exhibited an impressive IC50 of 3.3 nM for FGFR1 inhibition and a cellular IC50 of 468.2 nM. Another hit compound, 9d, also showed excellent kinase inhibitory activity with an IC50 of 15.0 nM. These findings highlight the potential of the indazole scaffold in developing selective FGFR inhibitors.
Table 2: FGFR1 Inhibitory Activity of Selected Indazole Derivatives
| Compound | FGFR1 IC50 (nM) | Cellular IC50 (nM) |
|---|---|---|
| 9u | 3.3 | 468.2 |
Enhancer of Zeste Homologue 2 (EZH2) and 1 (EZH1) Inhibition
The indazole ring has been explored as a scaffold for developing inhibitors of the histone methyltransferases EZH2 and EZH1, which are epigenetic repressors involved in cancer. Structure-activity relationship (SAR) studies on UNC1999, an EZH2/1 inhibitor, have investigated the impact of modifications to the indazole ring. These studies have shown that substituents at the N-1 position of the indazole ring can have a more significant effect on EZH1 potency compared to EZH2 potency. nih.gov This suggests that the indazole scaffold can be fine-tuned to achieve selectivity between these two closely related enzymes. nih.gov
Glucokinase Activation
Currently, there is no publicly available research data to suggest that 1-Methyl-1H-indazole-6-carbaldehyde or its direct derivatives act as glucokinase activators.
Neuroprotective Applications
Indazole derivatives have shown promise in the realm of neuroprotection. One such derivative, 6-amino-1-methyl-indazole (AMI), has been found to exert neuroprotective effects by inhibiting tau hyperphosphorylation, a key pathological feature in Parkinson's disease (PD). nih.gov In in vitro studies using SH-SY5Y cells, AMI increased cell viability and reduced apoptosis induced by the neurotoxin MPP+. nih.gov Furthermore, in a mouse model of PD, AMI treatment preserved dopaminergic neurons and improved behavioral symptoms. nih.gov
Other research has focused on the development of indazole derivatives as selective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease (AD). researchgate.net Some 5-substituted indazole derivatives have demonstrated simultaneous inhibition of acetylcholinesterase (AChE), BChE, and BACE1, along with anti-inflammatory and neuroprotective effects against Aβ-induced cell death in human neuroblastoma cells. researchgate.net Additionally, oxadiazolylindazole derivatives have been identified as neuroprotective voltage-dependent sodium channel modulators.
Antihypertensive and Vasorelaxant Activity
Indazole derivatives have been recognized for their potential cardiovascular effects, including antihypertensive properties. nih.govnih.govresearchgate.net Research into this area has explored the vasorelaxant effects of related heterocyclic compounds. For instance, a study on 1H-benzo[d]imidazole analogues, which share a similar bicyclic aromatic structure with indazoles, demonstrated significant vasorelaxant and antihypertensive activities.
In this study, a series of 1H-benzo[d]imidazole derivatives were synthesized and evaluated for their ability to relax rat aortic rings. One of the most potent compounds, 2-Methoxy-4-[5-nitro-1H-benzo[d]imidazol-2-yl]phenol, exhibited a strong, dose-dependent vasorelaxant effect. The antihypertensive activity of this compound was confirmed in spontaneously hypertensive rats, where it produced a statistically significant, dose-dependent reduction in blood pressure. nih.gov While these findings are on a related but different heterocyclic system, they suggest that the core scaffold is amenable to substitutions that can induce potent effects on the cardiovascular system.
| Compound | Vasorelaxant Activity (EC₅₀ in µM) | Maximum Relaxation (Eₘₐₓ in %) | Antihypertensive Effect |
| 2-Methoxy-4-[5-nitro-1H-benzo[d]imidazol-2-yl]phenol | 1.81 | 91.7 | Dose-dependent reduction in blood pressure |
| Pimobendan (Reference) | >5 | Not specified | Not specified |
Antispermatogenic Activity
Certain derivatives of indazole have been investigated for their effects on spermatogenesis. A notable study focused on a series of 1-halobenzyl-1H-indazole-3-carboxylic acids, which, while not direct derivatives of this compound, provide insight into the potential of the indazole nucleus to interfere with male reproductive processes.
These compounds were found to have a significant impact on testicular weight and the process of spermatogenesis in rats. Histological examination of the testes from rats treated with these active derivatives revealed disorganization of the seminiferous tubules. This was characterized by lesions and the loss of spermatocytes and spermatids, although the spermatogonia and interstitial tissue appeared to be unaffected. The most potent compounds in this series demonstrated a clear antispermatogenic effect. nih.gov
| Derivative | Observation |
| 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid | Potent antispermatogenic activity. nih.gov |
| 1-(2,4-dibromobenzyl)-1H-indazole-3-carboxylic acid | Potent antispermatogenic activity. nih.gov |
| 1-(4-chloro-2-methylbenzyl)-1H-indazole-3-carboxylic acid | Potent antispermatogenic activity. nih.gov |
| Glycerol esters of the active acids | Potent antispermatogenic activity. nih.gov |
Anti-HIV Activity
The indazole scaffold is present in compounds that have been evaluated for their activity against the Human Immunodeficiency Virus (HIV). nih.govnih.gov Research in this area often focuses on the inhibition of key viral enzymes necessary for replication.
One area of investigation has been on β-diketo acid (DKA) derivatives, which are known to inhibit the HIV-1 integrase enzyme. While not indazoles themselves, some of these inhibitors feature a halobenzyl portion that interacts with a hydrophobic pocket in the enzyme's active site. nih.gov This structural feature is shared with the potent antispermatogenic indazole derivatives mentioned previously.
More directly, a study on the synthesis of novel indazole-pyrone hybrids identified them as potential antiviral agents against HIV-1. doi.org In a different study, derivatives of the related indole-3-carbaldehyde were synthesized and showed significant inhibition of HIV-1 integrase. One compound, in particular, demonstrated potent anti-HIV activity against the HIV-1 (IIIB) strain in cell-based assays and also inhibited a mutant strain of reverse transcriptase. indiandrugsonline.org This suggests that the aldehyde functional group on a heterocyclic core can be a part of a pharmacophore for anti-HIV activity.
| Compound Class/Derivative | Target | Finding |
| Indazole-pyrone hybrids | HIV-1 | Potential antiviral activity. doi.org |
| Indole-3-carbaldehyde derivative (Compound 8b) | HIV-1 Integrase, Reverse Transcriptase | Significant inhibition of HIV-1 integrase (IC₅₀ ≤5.32 μM) and activity against HIV-1 strain IIIB (IC₅₀ 3.16 μM). indiandrugsonline.org |
Mechanistic Investigations of Biological Action
Understanding the molecular mechanisms by which indazole derivatives exert their pharmacological effects is crucial for the development of new therapeutic agents.
Interaction with Specific Molecular Targets and Pathways
Derivatives of indazole have been shown to interact with a variety of specific molecular targets, often with a high degree of potency and selectivity. A significant body of research has focused on their role as kinase inhibitors. rsc.org Various indazole derivatives have been developed as inhibitors of fibroblast growth factor receptor (FGFR), Pim kinases, and components of the Bcr-Abl and hypoxia-inducible factor-1 (HIF-1) pathways. nih.govresearchgate.net
A key signaling pathway that is often dysregulated in cancer and other diseases is the PI3K/AKT/mTOR pathway. A series of 3-amino-1H-indazole derivatives were synthesized and found to be potent inhibitors of this pathway. One derivative, referred to as W24, exhibited broad-spectrum antiproliferative activity against several cancer cell lines with low micromolar IC₅₀ values. nih.gov Further investigation revealed that this compound inhibited cell proliferation by arresting the cell cycle at the G2/M phase and inducing apoptosis. nih.gov
Another important target is indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in immune evasion by tumors. Indazole derivatives have been explored as IDO1 inhibitors. nih.govresearchgate.net
| Indazole Derivative Class | Molecular Target/Pathway | Biological Effect |
| 3-amino-1H-indazole derivatives (e.g., W24) | PI3K/AKT/mTOR pathway | Antiproliferative activity, cell cycle arrest, apoptosis. nih.gov |
| Various indazole derivatives | FGFR, Pim kinases, Bcr-Abl, HIF-1 | Anti-tumor activity. nih.govresearchgate.net |
| Various indazole derivatives | IDO1 | Inhibition of tryptophan degradation, potential immune response enhancement. nih.govresearchgate.net |
Covalent Bond Formation with Nucleophilic Sites on Proteins and Enzymes
The chemical structure of this compound features an aldehyde group, which is an electrophilic center capable of reacting with nucleophiles. This reactivity is a key aspect of its potential mechanism of action. The aldehyde group can form covalent bonds, specifically Schiff bases, with the nucleophilic ε-amino groups of lysine (B10760008) residues on proteins and enzymes. nih.gov
More generally, reactive aldehydes can participate in Michael addition reactions with the side chains of other nucleophilic amino acids such as histidine and cysteine. researchgate.netnih.gov This covalent modification, sometimes referred to as "protein carbonylation," can lead to either a loss or a gain of function of the target protein. researchgate.netnih.gov This interaction can inhibit enzyme activity and modulate various biological pathways, potentially leading to therapeutic effects. The formation of these covalent adducts can alter the activity of protein targets or mark them for degradation by the proteasome. nih.gov
Modulation of Biological Pathways
The interaction of indazole derivatives with their molecular targets leads to the modulation of various cellular pathways. As mentioned, the inhibition of the PI3K/AKT/mTOR pathway by 3-amino-1H-indazole derivatives leads to the induction of apoptosis and cell cycle arrest. nih.gov
Further studies on other indazole derivatives have shown that they can trigger apoptosis through the modulation of the Bcl-2 family of proteins, specifically by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2. rsc.org These derivatives have also been observed to decrease the mitochondrial membrane potential and increase the levels of reactive oxygen species (ROS) in cancer cells. rsc.org
In addition to inducing apoptosis, some polysubstituted indazoles have been found to cause a block in the S phase of the cell cycle, which is consistent with the inhibition of enzymes involved in DNA synthesis. nih.gov Another derivative was observed to cause an increase of cells in the G2/M phase and the appearance of polyploid cells, suggesting a mechanism involving the microtubule system. nih.gov A different study on 1H-indazole-3-amine derivatives found that a promising compound could affect apoptosis and the cell cycle, possibly by inhibiting Bcl-2 family members and the p53/MDM2 pathway. mdpi.com
Activation of Apoptotic Pathways in Cancer Cells
The evasion of apoptosis, or programmed cell death, is a hallmark of cancer. waocp.org Consequently, compounds that can reactivate these pathways in cancer cells are promising therapeutic agents. Research has shown that certain derivatives of this compound can induce apoptosis in cancer cells. This pro-apoptotic activity is often mediated through the modulation of key regulatory proteins.
The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members, are crucial regulators of apoptosis. waocp.org A shift in the balance towards pro-apoptotic proteins can trigger the mitochondrial pathway of apoptosis, leading to the release of cytochrome c and the activation of caspases, which are the executioners of cell death. waocp.orgmdpi.com
Studies on various heterocyclic compounds, including those with structural similarities to indazole derivatives, have demonstrated that they can induce apoptosis by down-regulating anti-apoptotic proteins like Bcl-2 and up-regulating pro-apoptotic proteins such as Bax and p53. nih.govrsc.org For instance, certain 1,3,5-trisubstituted-1H-pyrazole derivatives have been shown to decrease Bcl-2 gene expression while increasing the expression of Bax, p53, and Caspase-3, suggesting their anticancer mechanism involves disrupting Bcl-2's function. nih.gov Similarly, treatment of cancer cells with other bioactive compounds has led to the cleavage of caspases and Poly (ADP-ribose) polymerase (PARP), further confirming the activation of apoptotic pathways. mdpi.com The tumor suppressor protein p53 plays a critical role in this process, as its activation can lead to cell cycle arrest and apoptosis in response to cellular stress, such as DNA damage. mdpi.comnih.gov
Influence on Drug Metabolism Pathways (e.g., Cytochrome P450 Enzymes)
Cytochrome P450 (CYP) enzymes are a superfamily of proteins primarily responsible for the phase I metabolism of a vast array of xenobiotics, including approximately half of all prescribed drugs. nih.govnih.govmdpi.com The activity of these enzymes can significantly impact the efficacy and toxicity of therapeutic agents. Therefore, understanding the influence of this compound derivatives on CYP enzymes is crucial.
The CYP3A4 isoenzyme is particularly important, as it metabolizes a large percentage of clinical drugs. nih.gov Inhibition or induction of CYP enzymes by a co-administered drug can lead to significant drug-drug interactions. For example, inhibition of a specific CYP enzyme can lead to increased plasma concentrations of a drug metabolized by that enzyme, potentially causing toxicity. Conversely, induction can decrease a drug's bioavailability, rendering it less effective. nih.gov
The metabolism of many anticancer drugs is mediated by CYP enzymes. For instance, sorafenib, a multikinase inhibitor, is metabolized by CYP3A4 to its active N-oxide form. mdpi.com It also inhibits other CYPs, which can affect the elimination of other anticancer drugs. mdpi.com The genetic polymorphism of CYP enzymes, such as CYP2C19, can also lead to significant individual variations in drug pharmacokinetics. mdpi.com Given that many clinically important drugs are metabolized by CYP1A1 and CYP1A2, any interaction with indazole derivatives could have significant clinical implications. nih.gov
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For this compound derivatives, SAR studies have been instrumental in optimizing their pharmacological properties.
Impact of Substituent Positioning on Biological Activity
The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the indazole ring system. nih.govpugetsound.edu
The aldehyde group at the C6 position of this compound is a key functional group that can be readily modified to generate a diverse library of derivatives. evitachem.com This aldehyde functionality allows for a variety of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions to form larger, more complex molecules. evitachem.com The aldehyde group's ability to form covalent bonds with nucleophilic sites on biological targets, such as proteins and enzymes, is a potential mechanism for its biological activity. evitachem.com Furthermore, the aldehyde group can be converted into other heterocyclic systems, which can significantly alter the compound's pharmacological profile. rsc.org
The introduction of fluorine atoms into drug molecules is a common strategy in medicinal chemistry to enhance their pharmacological properties. nih.govbenthamscience.com Fluorine's high electronegativity and small size can lead to improved metabolic stability, increased lipophilicity, and enhanced binding affinity to target proteins. nih.govbenthamscience.comresearchgate.netmdpi.com
Increased lipophilicity can improve a drug's ability to cross cell membranes, thereby increasing its bioavailability. nih.gov The strategic placement of fluorine can also block sites of metabolism, prolonging the drug's duration of action. nih.gov In terms of receptor binding, the C-F bond can participate in favorable interactions with protein side chains, leading to a stronger binding affinity. mdpi.com For example, studies on fluorinated indazole derivatives have shown that the position of the fluorine atom can dramatically impact biological activity. A fluorine at the C6 position of an indazole ring was found to significantly enhance ROCK1 inhibitory potency and oral bioavailability compared to a fluorine at the C4 position. nih.gov
The substituent at the N-1 position of the indazole ring plays a crucial role in determining the biological activity of its derivatives. nih.govpugetsound.edu The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, and the presence of a substituent at the N-1 position locks the molecule in this more stable form. nih.govnih.gov
Comparative Analysis with Structural Analogs and Isomers
The biological activity of this compound can be understood more deeply through comparison with its structural analogs and isomers. Modifications to the indazole core, the position of substituents, and the nature of the functional groups all play critical roles in determining the pharmacological profile.
Structural Analogs: The indazole nucleus is a prominent scaffold in medicinal chemistry, with various derivatives showing a wide range of biological activities. nih.gov For instance, replacing the 6-carbaldehyde group with a 6-amino group and adding a methyl group at the 3-position leads to potent inhibitors of Indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in cancer immune evasion. nih.gov One such derivative, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, demonstrated significant IDO1 suppression and induced apoptosis in hypopharyngeal carcinoma cells. nih.gov
Further illustrating the scaffold's versatility, a series of 1H-indazole amide derivatives have been developed as potent inhibitors of extracellular signal-regulated kinase1/2 (ERK1/2). nih.gov Similarly, other analogs have been identified as orally bioavailable selective estrogen receptor degraders (SERDs) for breast cancer treatment and as inhibitors of epidermal growth factor receptor (EGFR) kinase. nih.gov The substitution of the aldehyde with a nitrile group, creating 1-methyl-1H-indazole-6-carbonitrile, presents another analog whose different electronic and hydrogen-bonding properties would be expected to alter receptor interactions significantly. uni.lu
Isomers: The positioning of functional groups on the indazole ring is crucial for activity. The parent compound, 1H-Indazole-6-carboxaldehyde, lacks the N1-methyl group, which makes it susceptible to tautomerization and alters its metabolic stability and binding characteristics compared to its N-methylated counterpart. nih.govsigmaaldrich.com Positional isomers of the aldehyde group, such as 1H-indazole-3-carboxaldehydes, are key intermediates for a variety of polyfunctionalized 3-substituted indazoles that act as kinase inhibitors. rsc.org
Comparing the target compound with its direct positional isomers highlights the importance of substituent placement. Isomers like 1-Methyl-1H-indazole-7-carbaldehyde sigmaaldrich.com and 3-Methyl-1H-indazole-6-carbaldehyde evitachem.com (an isomer of the methyl group position) would present different steric and electronic profiles to target proteins, likely resulting in distinct biological activities or potencies. For example, studies on nitro-substituted indazoles showed that reactivity and inhibitory properties varied significantly between the 4-, 5-, 6-, and 7-nitro-1H-indazole isomers. nih.gov
The following table provides a comparative summary of this compound and some of its key analogs and isomers.
| Compound Name | Relationship to Target Compound | Key Structural Difference(s) | Noted Biological Activity/Application |
| This compound | Target Compound | - | Intermediate for synthesizing biologically active molecules. chemimpex.com |
| N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine | Structural Analog | 3-methyl group; 6-amino substituent instead of 6-carbaldehyde | IDO1 inhibitor; anticancer activity. nih.gov |
| 1H-Indazole-6-carboxaldehyde | Isomer (Parent Compound) | Lacks N1-methyl group | Intermediate; different tautomeric form. sigmaaldrich.com |
| 1H-Indazole-3-carboxaldehyde | Isomer (Positional) | Aldehyde at C3 instead of C6; lacks N1-methyl group | Key intermediate for kinase inhibitors. rsc.org |
| 1-Methyl-1H-indazole-7-carbaldehyde | Isomer (Positional) | Aldehyde at C7 instead of C6 | Structural isomer with potentially different biological targets. sigmaaldrich.com |
| 1-methyl-1H-indazole-6-carbonitrile | Structural Analog | Nitrile group at C6 instead of carbaldehyde | Altered electronic properties for molecular interactions. uni.lu |
| 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid derivatives | Structural Analog | Cyclopentyl at N1; bromo at C6; carboxylic acid derivative at C4 instead of carbaldehyde | Anticancer and antiangiogenic agents. researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling
While specific Quantitative Structure-Activity Relationship (QSAR) models for this compound were not found in the reviewed literature, the principles of QSAR have been effectively applied to the broader class of indazole derivatives to guide drug design. nih.gov QSAR studies aim to correlate the structural features of molecules with their biological activity, creating predictive models for designing more potent compounds.
For example, three-dimensional QSAR (3D-QSAR) studies have been performed on indazole derivatives that act as inhibitors of Hypoxia-inducible factor-1α (HIF-1α), a key target in cancer therapy. nih.gov These models utilize computational fields to map the steric and electrostatic properties of the molecules that are favorable or unfavorable for inhibitory activity. nih.gov
The general methodology involves:
Alignment: A set of known indazole inhibitors are structurally aligned based on a common scaffold.
Field Calculation: Steric and electrostatic fields are calculated around each molecule.
PLS Analysis: Partial Least Squares (PLS) analysis is used to build a statistical model that correlates the variations in these fields with the observed biological activity (e.g., IC₅₀ values). nih.gov
Contour Mapping: The resulting model generates 3D contour maps. These maps visually indicate regions where, for instance, bulky (steric) groups or positively charged (electrostatic) groups would increase or decrease the compound's potency. nih.gov
In the case of the HIF-1α inhibitors, these 3D-QSAR maps, combined with pharmacophore modeling, provided a structural framework that helped explain the variability in activity among different derivatives and guided the design of new, potentially more effective inhibitors. nih.gov Such an approach could be readily applied to derivatives of this compound to optimize their activity against a specific biological target by systematically modifying the substituents on the indazole ring.
Pharmacokinetic Profiles and Drugability Considerations
The potential of a compound to become a viable drug is heavily dependent on its pharmacokinetic properties, which govern its absorption, distribution, metabolism, and excretion (ADME). While detailed pharmacokinetic data for this compound itself is limited, analysis of related indazole derivatives provides crucial insights into its drugability.
Gastrointestinal Absorption and Permeability
The indazole scaffold is a common feature in many orally administered drugs, suggesting that the core structure generally possesses favorable characteristics for gastrointestinal absorption. Research into other indazole-based compounds supports this notion. For instance, a series of 1H-indazole derivatives were successfully identified as orally bioavailable selective estrogen receptor degraders (SERDs), indicating they possess adequate absorption and permeability to be effective when administered orally. nih.gov
Furthermore, studies on 1H-indazole-3-carboxamide derivatives developed as selective serotonin (B10506) 4 receptor (5-HT₄R) antagonists revealed that lead compounds within the series possessed good in vitro pharmacokinetic properties, which are often predictive of reasonable oral absorption. researchgate.net The drugability of the indazole core is often enhanced by its relative stability and its ability to be functionalized to balance lipophilicity and aqueous solubility—key factors in crossing the gastrointestinal membrane.
Bioavailability and Stability Enhancement through Structural Modification
A primary challenge in drug development is optimizing a compound's bioavailability and metabolic stability. Structural modifications to the indazole ring are a key strategy for achieving this.
The N1-methylation present in this compound is a critical structural feature in this regard. In unsubstituted 1H-indazoles, two tautomeric forms (1H and 2H) can exist. nih.gov The 1H-indazole form is generally more thermodynamically stable. nih.gov By "locking" the structure in the 1H configuration with a methyl group, the ambiguity of tautomerism is eliminated. This can prevent rapid metabolism at the N1 position and lead to a more consistent binding interaction with the target protein, thereby enhancing both stability and bioavailability.
Computational and Theoretical Studies
Molecular Docking Simulations
Ligand-Protein Interaction Analysis (e.g., FLT3 Kinase Active Site)
While direct and extensive ligand-protein interaction studies for 1-Methyl-1H-indazole-6-carbaldehyde are not widely published, its structural motif is a key component of more complex molecules designed as kinase inhibitors. Fms-like tyrosine kinase 3 (FLT3) is a significant therapeutic target in acute myeloid leukemia (AML), and inhibitors often feature an indazole core. nih.govnih.gov
Computational docking studies on derivatives of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole, which contain the indazole moiety, reveal critical interactions within the ATP-binding site of FLT3 kinase. nih.gov These studies suggest that the indazole fragment plays a crucial role as a "hinge binder," forming hydrogen bonds with the kinase's hinge region. nih.gov The aldehyde group at the 6-position of this compound is a reactive site and can potentially form covalent bonds with nucleophilic residues in a protein's active site, thereby inhibiting enzyme activity.
Binding Mode and Affinity Prediction
The binding mode of indazole-containing compounds within the FLT3 kinase active site has been modeled computationally. For instance, in more complex derivatives, the indazole core is positioned to interact with the ATP-binding pocket. nih.gov Molecular docking simulations of these related, more elaborate inhibitors have shown a well-fitted binding mode as type 1 inhibitors in the active conformation of FLT3 kinase. nih.gov
For this compound itself, while specific binding affinity predictions are not documented in available literature, its potential to act as a foundational fragment for more potent inhibitors is clear. The binding affinity of its derivatives is optimized through further chemical modifications that occupy adjacent hydrophobic pockets within the enzyme's active site. nih.gov
Identification of Key Amino Acid Residues for Interaction
Molecular docking studies of complex inhibitors containing the indazole-6-yl scaffold have identified key amino acid residues within the FLT3 kinase active site that are crucial for binding. For a benzimidazole (B57391) derivative incorporating this scaffold, the amino hydrogen of the indazole ring was shown to form a hydrogen bond with the amide oxygen of Cys694 (distance: 1.95 Å). nih.gov Another critical interaction involves a hydrogen bond between the amide linker of the derivative and the oxygen atom of Asp829 . nih.gov These findings underscore the importance of the indazole structure in anchoring ligands to the hinge region of the kinase.
Modeling of Enzyme-Inhibitor Complexes
The modeling of enzyme-inhibitor complexes is a vital step in rational drug design. For inhibitors containing the indazole scaffold targeting FLT3, molecular docking into the crystal structure of the kinase (e.g., PDB: 4RT7) is a common practice. nih.gov These models help to visualize the binding orientation and the key intermolecular interactions. The process involves preparing the protein structure, defining the binding site, and then computationally placing the ligand into the site to predict its most likely conformation and interactions. While a specific model for this compound is not available, the established models for its more complex derivatives provide a strong theoretical basis for how this core fragment would orient itself within the FLT3 active site. nih.govnih.gov
Molecular Dynamics (MD) Simulations
Currently, there are no specific molecular dynamics (MD) simulation studies published for this compound. However, MD simulations are a logical and frequently employed subsequent step following molecular docking in computational drug design. Such simulations would be used to assess the stability of the predicted binding pose of the ligand within the enzyme's active site over time. By simulating the movements of the protein, ligand, and surrounding solvent molecules, MD can provide deeper insights into the flexibility of the complex and the durability of the key intermolecular interactions, such as hydrogen bonds, identified during docking.
Prediction of Physico-Chemical Properties
The physico-chemical properties of a compound are crucial for its potential as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Various computational models are used to predict these properties for this compound.
| Property | Predicted Value | Source |
|---|---|---|
| Molecular Weight | 160.17 g/mol | |
| Molecular Formula | C₉H₈N₂O | |
| XlogP | 1.0 - 1.4 | uni.luuni.lu |
| Monoisotopic Mass | 160.063663 g/mol | epa.gov |
| Hydrogen Bond Donors | 0 | - |
| Hydrogen Bond Acceptors | 2 | - |
| Rotatable Bonds | 1 | - |
Applications in Advanced Materials and Other Industrial Contexts
Development of Novel Materials and Fine Chemicals
1-Methyl-1H-indazole-6-carbaldehyde is a key starting material in the synthesis of various fine chemicals and novel materials. Its aldehyde functional group is particularly reactive, allowing for a range of chemical transformations such as oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions. These reactions enable the incorporation of the indazole scaffold into larger, more complex molecular frameworks.
The synthesis of substituted indazoles is an area of intense research, with applications in medicinal chemistry and materials science. researchgate.netorgsyn.org The reactivity of the aldehyde group in this compound makes it a valuable precursor for creating libraries of indazole derivatives with diverse functionalities. These derivatives are then screened for desired properties, contributing to the discovery of new materials with specific electronic, optical, or biological activities.
Formulation of Organic Light-Emitting Diodes (OLEDs)
While direct application of this compound in OLEDs is not extensively documented, its structural motifs are relevant to the design of materials for organic electronics. Indazole derivatives are being explored for their unique electronic properties, which can be beneficial in the development of organic semiconductors. chemimpex.com The ability to tune the electronic characteristics of the indazole core through substitution makes it an attractive scaffold for creating novel host and emitter materials for OLEDs. The aldehyde group of this compound serves as a convenient handle to attach other functional groups that can enhance charge transport, luminescence efficiency, and color purity in OLED devices.
Synthesis of Dyes and Pigments
The chromophoric indazole system, coupled with the reactive aldehyde group, makes this compound a potential precursor for the synthesis of novel dyes and pigments. The extended π-system of the indazole ring can be further extended through reactions at the aldehyde position, leading to molecules that absorb and emit light in the visible spectrum. The specific color and properties of the resulting dyes can be fine-tuned by the choice of reaction partners and the introduction of various substituents on the indazole ring.
Development of Agrochemicals
Indazole-containing compounds have shown promise in the development of new agrochemicals, including pesticides and herbicides. chemimpex.com The indazole scaffold can be found in a number of biologically active molecules. This compound serves as a valuable intermediate for the synthesis of new agrochemical candidates. By modifying the aldehyde group and other positions on the indazole ring, chemists can systematically alter the biological activity of the resulting compounds, leading to the discovery of more effective and selective crop protection agents.
Future Research Directions and Unexplored Avenues
Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
Current synthetic routes to 1-Methyl-1H-indazole-6-carbaldehyde often involve multiple steps, such as the methylation of an indazole precursor followed by oxidation of a methyl group or reduction of a carboxylate. nih.gov A common method involves the reaction of o-fluorobenzaldehydes with hydrazine (B178648), though this can lead to side products. acs.org Another approach starts with methyl 1H-indazole-6-carboxylate, which is protected, reduced to an alcohol, and then oxidized to the desired aldehyde. nih.gov
Future research will likely focus on developing more streamlined and sustainable synthetic methods. This includes:
Green Chemistry Approaches: Investigating the use of greener solvents, such as polyethylene (B3416737) glycol (PEG), and reducing the reliance on hazardous reagents. organic-chemistry.org
Catalytic C-H Activation: Exploring transition-metal-catalyzed reactions that can directly functionalize the indazole core, potentially reducing the number of synthetic steps. nih.gov
Flow Chemistry: Utilizing continuous flow reactors to enhance reaction control, improve safety, and allow for easier scalability of the synthesis.
Development of Highly Selective Biological Probes
The inherent biological activity of the indazole nucleus makes its derivatives, including this compound, excellent candidates for the development of biological probes. chemimpex.com These tools are essential for studying complex biological processes and for the validation of new drug targets.
Future efforts in this area could involve:
Fluorescent Labeling: The aldehyde group of the compound is a prime site for modification. It can be derivatized with fluorescent tags to create probes for imaging cellular components and tracking biological pathways. chemimpex.com
Affinity-Based Probes: By attaching biotin (B1667282) or other affinity tags, researchers can develop probes to isolate and identify the specific protein targets of indazole-based compounds.
Photoaffinity Labeling: Incorporating a photoreactive group would allow for the creation of probes that can be activated by light to form a permanent covalent bond with their biological target, facilitating easier identification and characterization.
These probes would be invaluable for elucidating the mechanisms of action of indazole-based drugs and for discovering new therapeutic targets.
Exploration of Additional Therapeutic Areas
Indazole derivatives are well-established as kinase inhibitors for cancer therapy. rsc.org Drugs like Pazopanib and Axitinib, which feature the indazole core, have seen commercial success. rsc.org The versatility of the indazole scaffold, however, suggests its potential in a much broader range of diseases. nih.govnih.gov
Future research should explore the potential of this compound derivatives in:
Neurodegenerative Diseases: Some indazole compounds have shown promise in targeting pathways relevant to conditions like Parkinson's disease. nih.gov
Inflammatory Disorders: The anti-inflammatory properties of indazoles are a known area of interest, with potential applications in treating chronic inflammatory diseases. nih.govresearchgate.net
Infectious Diseases: The antimicrobial activity of indazole derivatives against various bacterial and fungal strains warrants further investigation. nih.govresearchgate.net
Metabolic Disorders: The diverse biological activities of indazoles suggest they may have a role in modulating metabolic pathways, opening avenues for new treatments for diseases like diabetes. nih.gov
Systematic screening of libraries derived from this compound against a wide range of biological targets could uncover novel therapeutic applications.
Advanced Computational Modeling for Predictive Design
Computational chemistry offers powerful tools for accelerating drug discovery. nih.gov Molecular docking and quantitative structure-activity relationship (QSAR) studies are already being used to design and optimize indazole-based inhibitors. nih.govnih.gov
Future computational research on this compound should focus on:
Enhanced Molecular Dynamics (MD) Simulations: Performing longer and more sophisticated MD simulations to better understand the dynamic interactions between indazole derivatives and their biological targets, providing insights into binding kinetics and conformational changes. researchgate.net
Predictive QSAR Models: Developing more robust QSAR models by incorporating larger and more diverse datasets to accurately predict the biological activity of new derivatives before they are synthesized. nih.gov
De Novo Design: Utilizing algorithms to design novel indazole-based compounds with desired properties from scratch, expanding the chemical space beyond simple modifications of the existing scaffold.
Machine Learning and AI: Applying artificial intelligence to analyze complex biological data and identify novel structure-activity relationships, guiding the design of the next generation of indazole-based therapeutics.
These advanced computational approaches can significantly reduce the time and cost associated with drug development by prioritizing the synthesis of the most promising compounds. nih.gov
| Computational Approach | Application in Indazole Research | Potential Outcome |
| Molecular Dynamics (MD) | Simulating the binding of indazole derivatives to kinase active sites. researchgate.net | Understanding drug resistance mechanisms and designing more durable inhibitors. |
| QSAR | Correlating structural features of indazoles with their anticancer activity. nih.gov | Predicting the potency of new compounds and prioritizing synthesis. |
| De Novo Design | Generating novel indazole scaffolds tailored for specific biological targets. | Discovering new classes of inhibitors with improved selectivity. |
| Machine Learning | Analyzing high-throughput screening data of indazole libraries. | Identifying non-obvious structure-activity relationships and novel drug targets. |
Investigation of Supramolecular Structures and Chiral Properties
The study of how molecules assemble into larger, ordered structures is known as supramolecular chemistry. The indazole ring, with its hydrogen bond donors and acceptors, is capable of forming interesting supramolecular assemblies. nih.gov
Future research directions include:
Crystal Engineering: Systematically studying the crystal packing of derivatives of this compound to understand and control their solid-state properties. This could have applications in materials science and in controlling the polymorphism of pharmaceutical ingredients.
Self-Assembling Materials: Designing indazole-based molecules that can self-assemble into functional materials, such as gels, liquid crystals, or porous frameworks, for applications in catalysis or separations.
Chiral Derivatives: While this compound itself is not chiral, introducing chiral centers through derivatization of the aldehyde group could lead to enantioselective catalysts or drugs with improved stereospecificity. The synthesis of C3-substituted 1H-indazoles with quaternary stereocenters has already been demonstrated. pnrjournal.com Investigating the chiral properties of these new compounds would be a significant area of future study.
Exploring the supramolecular and chiral aspects of this compound and its derivatives could unlock new applications beyond its current use as a synthetic intermediate.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-Methyl-1H-indazole-6-carbaldehyde, and how are the products characterized?
- Methodology :
- Synthesis : Common methods include alkylation of indazole precursors (e.g., 1H-indazole-6-carbaldehyde) using methylating agents like methyl iodide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) . Alternative routes involve ester intermediates, such as methyl 1-methyl-1H-indazole-6-carboxylate, followed by hydrolysis and oxidation to the aldehyde .
- Characterization :
- NMR : Key ¹H NMR signals include methyl group resonances (δ 3.97–4.25 ppm) and aromatic protons (δ 7.65–8.47 ppm) .
- HRMS : Used to confirm molecular weight (e.g., [M+H]⁺ for methyl esters: Calc'd 191, Found 191) .
- Table 1 : Synthetic Conditions and Yields
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 5 h | 62–34* | |
| Ester hydrolysis/oxidation | LiAlH₄/H₂O, MnO₂, CH₂Cl₂ | 85 |
*Yield varies based on regioselectivity (1- vs. 2-substituted products).
Q. What spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Assigns methyl group position and aromatic substitution patterns. For example, the methyl group in 1-methyl derivatives shows distinct singlet integration (3H) .
- HRMS : Validates molecular formula via exact mass measurement (e.g., C₁₀H₁₀N₂O₂ for methyl esters) .
- IR Spectroscopy : Confirms aldehyde C=O stretch (~1700 cm⁻¹) and absence of ester C=O (~1740 cm⁻¹) post-oxidation .
Advanced Research Questions
Q. How can regioselectivity challenges in the alkylation of indazole derivatives be systematically addressed?
- Methodology :
- Protecting Groups : Use of temporary protecting groups (e.g., Boc) on reactive NH sites to direct methylation to the desired position .
- Computational Modeling : Density-functional theory (DFT) calculations predict regioselectivity by analyzing electron density and transition states (e.g., B3LYP/6-31G* level) .
- Catalytic Optimization : Transition-metal catalysts (e.g., Ru complexes) enhance selectivity in heterocyclic alkylation .
Q. What role do computational chemistry methods play in optimizing synthesis pathways for this compound?
- Methodology :
- Reaction Mechanism Studies : DFT-based thermochemical analyses (e.g., exact exchange functionals) model reaction barriers and identify rate-limiting steps .
- Solvent Effects : COSMO-RS simulations predict solvent polarity impacts on reaction yields .
- Table 2 : DFT-Optimized Reaction Parameters
| Parameter | Value (B3LYP/6-31G*) | Impact on Yield |
|---|---|---|
| Methylation Energy Barrier | 25.3 kcal/mol | High selectivity |
| Solvent Dielectric Constant | 37.5 (DMF) | Enhanced rate |
Q. How can conflicting crystallographic data be resolved when determining molecular structures of indazole derivatives?
- Methodology :
- Software Refinement : SHELX suite refines X-ray data to resolve ambiguities in anisotropic displacement parameters .
- Complementary Techniques : Cross-validate with NMR and HRMS data to confirm substitution patterns .
- Case Study : Separation of 1- and 2-methyl isomers via HPLC followed by single-crystal XRD analysis .
Q. What strategies improve the yield of this compound in large-scale syntheses?
- Methodology :
- Flow Chemistry : Continuous-flow reactors minimize side reactions and improve heat management .
- Catalyst Recycling : Immobilized catalysts (e.g., MnO₂ on silica) reduce waste in oxidation steps .
- Purification : Recrystallization from ethanol/water mixtures enhances purity (>97%) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported NMR chemical shifts for indazole derivatives?
- Methodology :
- Standardization : Use internal standards (e.g., TMS) and consistent solvent systems (e.g., CDCl₃ vs. DMSO-d₆) .
- Collaborative Validation : Compare data across multiple labs using shared reference compounds .
- Computational Prediction : DFT-calculated NMR shifts (e.g., GIAO method) resolve assignment conflicts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
